4-((4-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methoxybenzaldehyde with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxybenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
- N-(3-Chloro-4-methylphenyl)-2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
4-((4-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole core and the presence of both methoxy and thiol groups make it a versatile compound for various applications .
Properties
CAS No. |
478255-94-6 |
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Molecular Formula |
C17H16N4OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4OS/c1-12-4-3-5-14(10-12)16-19-20-17(23)21(16)18-11-13-6-8-15(22-2)9-7-13/h3-11H,1-2H3,(H,20,23)/b18-11+ |
InChI Key |
HAWRVXMORAWIOC-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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